Mureletecan
CAS No.:
Cat. No.: VC0536461
Molecular Formula: Unknown
Molecular Weight: 0.0
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Unknown |
|---|---|
| Molecular Weight | 0.0 |
| IUPAC Name | Unknown |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Mureletecan features a unique chemical architecture where camptothecin molecules are attached to a methacryloylglycynamide polymer backbone (average molecular weight approximately 18 kDa) via ester linkages, with camptothecin constituting approximately 10% of the total compound by weight . This polymer-drug conjugate design significantly enhances the water solubility of the otherwise highly hydrophobic camptothecin.
The structural modifications in Mureletecan were specifically engineered to:
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Improve aqueous solubility
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Enhance tumor-specific delivery
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Provide sustained release of the active agent
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Reduce systemic toxicity profiles typical of non-conjugated camptothecin
Within tumor environments, the ester linkages connecting camptothecin to the polymer backbone undergo hydrolysis, facilitating the controlled release of the active agent directly at the target site.
Mechanism of Action
Mureletecan operates through a well-defined mechanism targeting DNA replication machinery in rapidly dividing cells. After administration, the compound enters tumor cells where the active moiety camptothecin is gradually released via hydrolysis of the ester linkage. The mechanism follows several critical steps:
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The released camptothecin binds to and stabilizes the topoisomerase I-DNA covalent complex
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This interaction inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks
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When encountered by the DNA replication machinery, these complexes produce potentially lethal double-stranded DNA breaks
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The accumulation of DNA damage ultimately results in the inhibition of DNA replication and triggers apoptotic cell death
As a topoisomerase I (TOP1) inhibitor, Mureletecan interferes with an essential enzyme responsible for relieving torsional strain in DNA during replication and transcription . This mechanism is particularly effective against rapidly proliferating cancer cells with elevated DNA replication rates.
Pharmacokinetic Properties
Clinical studies have revealed distinctive pharmacokinetic properties of Mureletecan that differentiate it from traditional camptothecin derivatives. Key findings include:
Plasma Pharmacokinetics
The half-lives of both Mureletecan (MAG-CPT) and the released camptothecin were notably prolonged, exceeding 6 days in clinical studies . This extended circulation time represents a significant improvement over conventional camptothecin derivatives, which typically exhibit half-lives measured in hours.
Distribution and Elimination
Measurable levels of Mureletecan were retrieved from both plasma and urine samples 4 weeks after treatment administration, indicating prolonged systemic exposure . The polymer-drug conjugate design appears to substantially alter the biodistribution and elimination kinetics compared to non-conjugated camptothecin formulations.
Urinary Excretion
Clinical studies documented highly variable urinary camptothecin excretion, which was associated with observed bladder toxicity in some administration schedules . This finding highlights important considerations for dosing regimens and potential prophylactic measures to address specific toxicity concerns.
Clinical Development and Trials
Phase I Study Designs
Multiple Phase I clinical trials have evaluated Mureletecan using different administration schedules:
Single-Dose Regimen
A Phase I study conducted at the University of Glasgow evaluated Mureletecan administered as a 30-minute intravenous infusion once every 4 weeks to patients with advanced solid malignancies . The study objectives included determining the maximum tolerated dose, dose-limiting toxicities, plasma and urine pharmacokinetics, and preliminary efficacy assessment.
Table 1: Clinical Trial Design for Single-Dose Mureletecan Regimen
| Parameter | Details |
|---|---|
| Study type | Phase I clinical trial |
| Start date | June 1, 1999 |
| Sponsor | University of Glasgow |
| Patient population | Advanced solid tumors resistant to previous treatment |
| Administration | 30-minute intravenous infusion |
| Dosing schedule | Once every 4 weeks |
| Starting dose | 30 mg/m² (expressed as mg equivalent camptothecin) |
| Maximum tested dose | 240 mg/m² |
| Number of patients | 23 patients receiving 47 courses across six dose levels |
Weekly Administration Regimen
A separate Phase I study evaluated a weekly administration schedule, with Mureletecan given intravenously for 3 consecutive weeks within a 4-week cycle . This alternative dosing approach was investigated to determine if different administration schedules might optimize the therapeutic window.
Maximum Tolerated Dose
In the single-dose administration study, the maximum tolerated dose and recommended dose for further clinical investigation was established at 200 mg/m² . One patient death occurred after cycle 1 at the maximum tested dose of 240 mg/m² .
Dose-Limiting Toxicities
The principal dose-limiting toxicities identified in clinical studies included:
Comparative Analysis with Other Camptothecin Derivatives
Mureletecan belongs to a broader class of camptothecin-derived anticancer agents. The following table provides a comparative analysis of Mureletecan with other notable compounds in this category:
Table 2: Comparative Analysis of Camptothecin Derivatives
| Compound | Structure Type | Mechanism of Action | Distinctive Features |
|---|---|---|---|
| Mureletecan (MAG-CPT) | Polymer-drug conjugate | Topoisomerase I inhibitor | Water-soluble prodrug with extended half-life; polymer backbone delivery system |
| Camptothecin | Natural alkaloid | Topoisomerase I inhibitor | Original compound with poor water solubility and high toxicity |
| Irinotecan | Camptothecin derivative | Topoisomerase I inhibitor | Prodrug that converts to active metabolite SN-38; widely used clinically |
| Topotecan | Camptothecin derivative | Topoisomerase I inhibitor | Water-soluble; FDA-approved for ovarian and lung cancers |
The primary advantages of Mureletecan compared to traditional camptothecin derivatives include:
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Enhanced water solubility through polymer conjugation
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Extended systemic half-life exceeding 6 days
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Targeted delivery to tumor sites with reduced systemic exposure
Limitations and Development Challenges
Despite promising pharmacokinetic properties and the theoretical advantages of polymer conjugation, Mureletecan has faced significant development challenges:
Toxicity Concerns
The cumulative bladder toxicity observed in weekly administration schedules represents a substantial limitation for clinical applications . This toxicity appears to correlate with variable urinary excretion of camptothecin, suggesting that metabolism and elimination pathways may influence the safety profile.
Dosing Regimen Constraints
Clinical studies indicate that single-dose administration every 4 weeks at 200 mg/m² may be preferable to more frequent dosing schedules . The restricted dosing options limit flexibility in treatment protocols and potential combination approaches.
Manufacturing Complexity
As a polymer-drug conjugate, Mureletecan presents greater manufacturing challenges compared to conventional small molecule drugs. Ensuring consistent polymer molecular weight distribution, drug loading, and release kinetics requires sophisticated production and quality control processes.
Current Status and Future Directions
Available data suggest that while Mureletecan demonstrated promising pharmacokinetic properties and established proof-of-concept for polymer-drug conjugation approaches with camptothecin, its clinical development appears to have been discontinued following early-phase trials . The specific development status information is limited in available literature.
The concept of polymer conjugation to improve the delivery of topoisomerase inhibitors remains valuable, and subsequent generations of polymer-drug conjugates may address the limitations identified in Mureletecan studies. Future directions might include:
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Alternative polymer backbones with improved biodistribution profiles
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Modified linkage chemistry to optimize drug release kinetics
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Incorporation of targeting moieties to enhance tumor specificity
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Combination approaches with complementary mechanisms of action
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